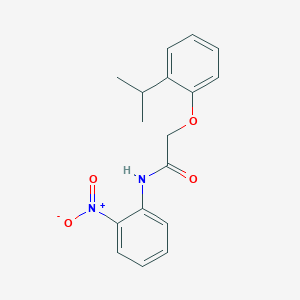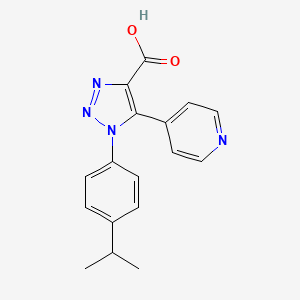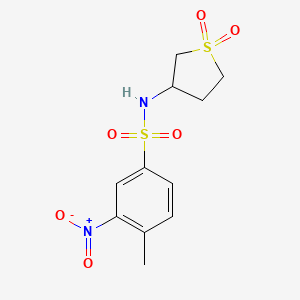
5-phenylquinuclidin-3-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-phenylquinuclidin-3-ol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cholinergic muscarinic receptor agonist, which means that it can activate the muscarinic receptors in the brain and other parts of the body. In
Aplicaciones Científicas De Investigación
5-phenylquinuclidin-3-ol hydrochloride has been studied extensively for its potential applications in various fields. In neuroscience, it has been used as a tool to study the muscarinic receptor system in the brain. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. In addition, it has been used in pharmacology research to study the effects of muscarinic receptor activation on various physiological processes.
Mecanismo De Acción
The mechanism of action of 5-phenylquinuclidin-3-ol hydrochloride involves the activation of muscarinic receptors in the brain and other parts of the body. Muscarinic receptors are a type of acetylcholine receptor that plays a crucial role in various physiological processes such as cognition, memory, and motor control. Activation of these receptors by 5-phenylquinuclidin-3-ol hydrochloride leads to increased signaling and subsequent physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-phenylquinuclidin-3-ol hydrochloride are diverse and depend on the specific muscarinic receptor subtype that is activated. In general, activation of muscarinic receptors leads to increased signaling through various intracellular pathways, including the phosphoinositide pathway, the cyclic AMP pathway, and the MAP kinase pathway. This leads to a wide range of physiological effects, including changes in heart rate, blood pressure, gastrointestinal motility, and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-phenylquinuclidin-3-ol hydrochloride in lab experiments is its specificity for muscarinic receptors. This allows researchers to selectively activate these receptors and study their effects on various physiological processes. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
Direcciones Futuras
There are many potential future directions for research involving 5-phenylquinuclidin-3-ol hydrochloride. One area of interest is the development of new drugs that target muscarinic receptors for the treatment of neurodegenerative diseases. Another area of interest is the study of the effects of muscarinic receptor activation on various physiological processes, including inflammation, metabolism, and immune function. Overall, 5-phenylquinuclidin-3-ol hydrochloride is a versatile compound with many potential applications in scientific research.
Métodos De Síntesis
The synthesis of 5-phenylquinuclidin-3-ol hydrochloride involves the reaction of 3-quinuclidinone with benzaldehyde in the presence of sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 5-phenylquinuclidin-3-ol. This synthesis method has been optimized to produce high yields of pure product and has been extensively used in research studies.
Propiedades
IUPAC Name |
5-phenyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c15-13-9-14-7-6-11(13)12(8-14)10-4-2-1-3-5-10;/h1-5,11-13,15H,6-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTCRWHACHIAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(C1C(C2)O)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylquinuclidin-3-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4966564.png)

![2-(methoxymethyl)-1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B4966600.png)
![N-1-adamantyl-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4966629.png)

![1-[(2-fluorophenyl)acetyl]-2-methylindoline](/img/structure/B4966639.png)
![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-5-chloro-2-methoxybenzamide](/img/structure/B4966641.png)
![7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4966643.png)

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]methylamine](/img/structure/B4966650.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4966656.png)
![4-({4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B4966657.png)

![N-(2-chlorophenyl)-3-[1-(3-furylmethyl)-4-piperidinyl]propanamide](/img/structure/B4966673.png)